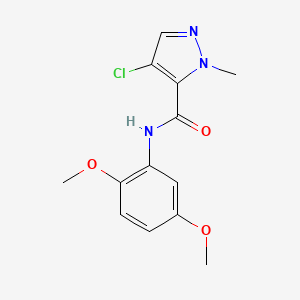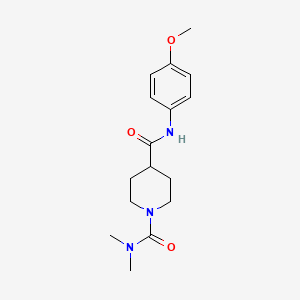![molecular formula C18H21N7OS B5372326 N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5372326.png)
N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a combination of piperidine, thiadiazole, and triazole moieties. These structural elements are known for their significant roles in medicinal chemistry, often contributing to the biological activity of pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperidine and thiadiazole rings, followed by their functionalization and coupling.
Piperidine Synthesis: Piperidine derivatives are synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions.
Thiadiazole Formation: The thiadiazole ring is often synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more reduced form.
Substitution: The benzamide moiety can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzamide ring.
Applications De Recherche Scientifique
N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share structural similarities and are used in similar applications.
Thiadiazole Derivatives: Other thiadiazole-containing compounds, such as those used in antimicrobial agents, have comparable properties.
Triazole Derivatives: Triazole-based compounds, including antifungal agents like fluconazole, exhibit similar biological activities.
Uniqueness
N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to its combination of three distinct heterocyclic moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c26-17(14-4-6-15(7-5-14)25-12-19-20-13-25)21-18-23-22-16(27-18)8-11-24-9-2-1-3-10-24/h4-7,12-13H,1-3,8-11H2,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJIJBLSPKLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid](/img/structure/B5372243.png)

![4-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile](/img/structure/B5372264.png)
![3-(4-Pyridin-2-ylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5372272.png)

![5-[1-(methoxyacetyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372278.png)
![4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-5-[4-(propan-2-YL)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5372295.png)
![1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B5372306.png)
![N-(2-chlorophenyl)-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B5372315.png)
![5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B5372319.png)
![6-[(E)-2-(biphenyl-4-yl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5372327.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B5372328.png)
METHANONE](/img/structure/B5372331.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5372335.png)
